Fluorescent red 751 reactive

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorescent red 751 reactive is a novel fluorescent label designed for the near-infrared spectrum. It exhibits extremely long wavelength fluorescence, making it particularly suitable for applications where sample autofluorescence might be problematic or where deep tissue penetration is required . This compound is known for its strong fluorescence and high molar absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To prepare a stock solution of Fluorescent red 751 reactive, dissolve 1 mg of the label (NHS-ester) in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 25 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the obtained protein conjugate is separated from unreacted dye using a Sephadex column .

Industrial Production Methods

Industrial production methods for this compound involve similar steps but on a larger scale. The compound is synthesized and purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Fluorescent red 751 reactive primarily undergoes conjugation reactions with primary amines. This involves the formation of covalent bonds between the amine groups of proteins or other biomolecules and the NHS ester of the dye .

Common Reagents and Conditions

Reagents: NHS-ester, dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM)

Conditions: Room temperature, stirring, incubation for one hour

Major Products

The major product formed from these reactions is a fluorescently labeled protein or biomolecule, which can be used in various applications such as imaging and diagnostics .

Wissenschaftliche Forschungsanwendungen

Fluorescent red 751 reactive is widely used in scientific research due to its unique properties:

Chemistry: Used as a fluorescent label for studying molecular interactions and dynamics.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in diagnostic imaging and therapeutic monitoring.

Industry: Applied in the development of biosensors and diagnostic assays

Wirkmechanismus

The mechanism of action of Fluorescent red 751 reactive involves the excitation of the dye at a specific wavelength (751 nm) and the subsequent emission of fluorescence at a longer wavelength (779 nm) . This fluorescence is used to track and visualize the labeled biomolecules. The NHS ester reacts with primary amines to form stable amide bonds, ensuring the dye remains attached to the target molecule .

Vergleich Mit ähnlichen Verbindungen

Fluorescent red 751 reactive is unique due to its long wavelength fluorescence and high molar absorption. Similar compounds include:

Fluorescein isothiocyanate (FITC): Emits at shorter wavelengths, making it less suitable for deep tissue imaging.

Rhodamine B: Also emits at shorter wavelengths and has different chemical properties.

Cy5: Another near-infrared dye but with different excitation and emission wavelengths.

This compound stands out for its ability to minimize autofluorescence and penetrate deeper into tissues, making it highly valuable for specific applications .

Eigenschaften

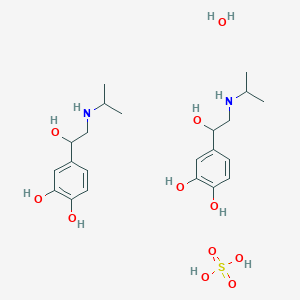

Molekularformel |

C46H54N3NaO11S2 |

|---|---|

Molekulargewicht |

912.1 g/mol |

IUPAC-Name |

sodium;2-[(1E,3E,5E)-5-(2-tert-butyl-9-ethyl-6,8,8-trimethylpyrano[3,2-g]quinolin-4-ylidene)penta-1,3-dienyl]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C46H55N3O11S2.Na/c1-9-48-37-28-38-34(27-33(37)30(2)29-45(48,6)7)31(25-40(59-38)44(3,4)5)15-11-10-12-16-39-46(8,22-13-17-43(52)60-49-41(50)20-21-42(49)51)35-26-32(62(56,57)58)18-19-36(35)47(39)23-14-24-61(53,54)55;/h10-12,15-16,18-19,25-29H,9,13-14,17,20-24H2,1-8H3,(H-,53,54,55,56,57,58);/q;+1/p-1 |

InChI-Schlüssel |

WXZMYCKLBDQDAE-UHFFFAOYSA-M |

Isomerische SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)/C(=C/C=C/C=C/C4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])/C=C(O3)C(C)(C)C.[Na+] |

Kanonische SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=CC=CC=CC4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])C=C(O3)C(C)(C)C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)